![molecular formula C21H17N5O4S B2896931 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 898482-85-4](/img/structure/B2896931.png)

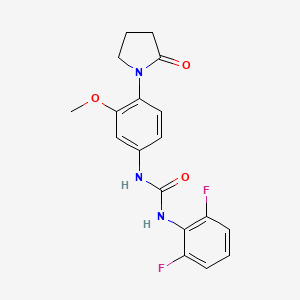

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

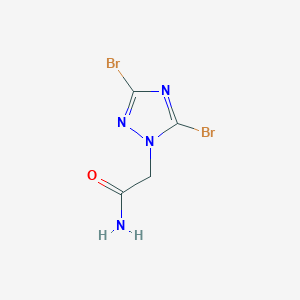

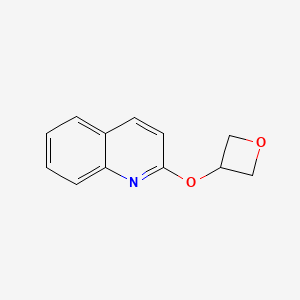

“N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide” is a chemical compound with the molecular formula C21H17N5O4S . It has a molecular weight of 435.456 Da . This compound is available from suppliers such as Otava, Ltd., ChemDiv, Inc., and Life Chemicals Inc .

Molecular Structure Analysis

The molecular structure of this compound involves various functional groups including a pyrimidine ring, a phenyl ring, and an oxazole ring . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Scientific Research Applications

Rheumatology: Anti-Rheumatic Drug Development

This compound is structurally related to salazosulfapyridine , which is known for its use in treating rheumatic diseases . Researchers are exploring derivatives like this compound for their potential anti-inflammatory and immunomodulatory effects, which could lead to new treatments for conditions such as rheumatoid arthritis.

Gastroenterology: Digestive System Medication

Due to its similarity to salazosulfapyridine, which has applications in treating inflammatory bowel disease, this compound may be investigated for its efficacy in managing digestive system disorders, including ulcerative colitis and Crohn’s disease .

Mechanism of Action

Target of Action

Similar compounds, such as sulfonamides, are known to have a wide range of biological activities . They are often used as antibacterial, hypoglycemic, diuretic, and antiglaucoma agents .

Mode of Action

It is known that sulfonamides, which are structurally similar, inhibit carbonic anhydrase isoenzymes . This inhibition can lead to various downstream effects, depending on the specific isoenzyme targeted.

Biochemical Pathways

Sulfonamides and pyrazole-containing compounds have been reported to show significant antitumor activity . This suggests that the compound may interact with pathways related to cell proliferation and growth.

Result of Action

Similar compounds have been reported to show antiproliferative activities against certain cell lines . This suggests that the compound may have potential antitumor effects.

properties

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4S/c1-14-11-12-22-21(23-14)26-31(28,29)17-9-7-16(8-10-17)24-20(27)18-13-19(30-25-18)15-5-3-2-4-6-15/h2-13H,1H3,(H,24,27)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUNDDKSGPSMNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2896848.png)

![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2896855.png)

![3-(3,4-dimethoxyphenethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896858.png)

![(E)-1-[2-(4-bromophenyl)sulfanyl-4-methylquinolin-3-yl]-3-(2,3-dichlorophenyl)prop-2-en-1-one](/img/structure/B2896864.png)